2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl-
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Overview
Description
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- is an organic compound with a complex structure that includes a butanone backbone, a methoxycyclohexyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- typically involves the reaction of 2-butanone with 1-methoxycyclohexane under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is formed. Detailed reaction conditions and specific catalysts used can vary based on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield. The process may include steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group may be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .
Scientific Research Applications
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate its transformation or utilization within biological systems. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-butanone: Similar in structure but lacks the cyclohexyl group.
2-Methyl-1-butene: Shares the butanone backbone but differs in functional groups and overall structure
Uniqueness
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- is unique due to its combination of a methoxycyclohexyl group and a methyl group on the butanone backbone. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
652146-20-8 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-(1-methoxycyclohexyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C12H22O2/c1-10(2)11(13)9-12(14-3)7-5-4-6-8-12/h10H,4-9H2,1-3H3 |
InChI Key |
DUFMIVMVZJNRBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1(CCCCC1)OC |
Origin of Product |
United States |
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